5-Benzyl-3,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one
Overview
Description
5-Benzyl-3,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring. This compound is notable for its unique structure, which includes a benzyl group, two methyl groups, and a methylene group attached to the oxazolidinone ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a benzyl-substituted amine and a carbonyl compound, followed by cyclization, can yield the desired oxazolidinone .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and solvent selection to ensure efficient cyclization and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse oxazolidinone derivatives .
Scientific Research Applications
5-Benzyl-3,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a scaffold for designing biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.
Industry: The compound’s unique structure makes it valuable in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Benzyl-3,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolidinones, such as:
(S)-4-Benzyl-2-oxazolidinone: This compound shares the oxazolidinone core but differs in the substitution pattern.
3-Methyl-2-oxazolidinone: Another oxazolidinone derivative with a different substitution pattern.
Uniqueness
5-Benzyl-3,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
5-benzyl-3,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-13(2,16-12(15)14(10)3)9-11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCNMNHSRZZWPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C(=O)O1)C)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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